molecular formula C8H4BrF2N B2856028 2-(4-Bromophenyl)-2,2-difluoroacetonitrile CAS No. 148172-45-6

2-(4-Bromophenyl)-2,2-difluoroacetonitrile

Cat. No.: B2856028
CAS No.: 148172-45-6
M. Wt: 232.028
InChI Key: FRSGKCUCZONIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-2,2-difluoroacetonitrile (CAS 148172-45-6) is a high-purity bifunctional building block designed for advanced organic and medicinal chemistry research. Its molecular structure, which features a reactive nitrile group and a 4-bromophenyl ring, is further distinguished by two fluorine atoms on the central carbon, making it a valuable precursor for introducing difluoromethylene units into target molecules . This compound is primarily valued for its role in the synthesis of complex heterocyclic systems. For instance, it serves as a key precursor in the synthesis of thiazole derivatives, which are prominent scaffolds in medicinal chemistry and materials science . The compound's utility is demonstrated in oxidative dimerization reactions with molecular iodine, leading to the formation of previously undescribed 2,3-bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles. These dimers are of significant interest as potential electroluminescent materials and as electron-deficient substrates for further organic synthesis . Furthermore, the structural motif of difluoroacetonitrile is integral in the development of fluorinated analogs of bioactive molecules and other functional materials, leveraging the unique properties imparted by fluorine atoms . Researchers will find this reagent particularly useful for constructing molecules that require a rigid, polar motif, aiding in the exploration of structure-activity relationships and the development of new synthetic methodologies. Intended Research Applications: • Building block for the synthesis of fluorinated heterocycles (e.g., thiazoles) . • Precursor for electroluminescent and organic electronic materials . • Intermediate in the preparation of complex, fluorinated target molecules for pharmaceutical and agrochemical research. Handling and Compliance: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-bromophenyl)-2,2-difluoroacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSGKCUCZONIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148172-45-6
Record name 2-(4-bromophenyl)-2,2-difluoroacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Reactivity at the Nitrile Carbon

The carbon atom of the nitrile group in 2-(4-Bromophenyl)-2,2-difluoroacetonitrile is a prominent electrophilic site. The significant electronegativity difference between carbon and nitrogen polarizes the C≡N triple bond, creating a partial positive charge on the carbon atom. This electrophilicity is further enhanced by the strong electron-withdrawing effects of the adjacent gem-difluoromethylene group.

Nucleophiles can attack this electrophilic carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comdocbrown.info This process, known as nucleophilic addition, is a fundamental reaction of nitriles. docbrown.info The stability of the resulting intermediate and the nature of the final product depend on the nucleophile and the reaction conditions. For instance, hydrolysis of the nitrile group under acidic or basic conditions can lead to the formation of a carboxylic acid or an amide, respectively. docbrown.info

The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the carbon atom, with the simultaneous movement of the pi-electrons of the triple bond to the nitrogen atom, forming a negatively charged nitrogen species. docbrown.info Subsequent protonation or reaction with an electrophile can then neutralize this intermediate. The trigonal planar geometry around the carbonyl carbon in aldehydes and ketones transitions to a tetrahedral geometry upon nucleophilic attack, a change that is also observed at the nitrile carbon in this context. docbrown.infodocbrown.info

Activation and Functionalization of the Carbon-Bromine Bond

The carbon-bromine (C-Br) bond on the phenyl ring is another key reactive site in 2-(4-Bromophenyl)-2,2-difluoroacetonitrile. This bond can be activated through various methods, enabling the introduction of a wide range of functional groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. nih.gov The C-Br bond in 2-(4-Bromophenyl)-2,2-difluoroacetonitrile can readily participate in reactions such as Suzuki, Hiyama, and Sonogashira couplings.

In a typical palladium-catalyzed cycle, the active Pd(0) catalyst undergoes oxidative addition into the C-Br bond to form a Pd(II)-aryl intermediate. This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organosilane in the Hiyama coupling) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.orgmdpi.com Fluoride-free Hiyama cross-coupling reactions of aryl bromides with arylsiloxanes have been developed, offering a milder alternative to traditional methods that require fluoride activators. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides.
Reaction TypeCoupling PartnerCatalystGeneral ConditionsProduct
Suzuki CouplingArylboronic acidPd(PPh3)4Base (e.g., Na2CO3), solvent (e.g., toluene/water)Biaryl compound
Hiyama CouplingArylsiloxanePd(OAc)2Base (e.g., NaOH), aqueous mediumBiaryl compound organic-chemistry.org
Sonogashira CouplingTerminal alkynePd(PPh3)2Cl2, CuIBase (e.g., Et3N), solvent (e.g., THF)Arylalkyne

The C-Br bond can also undergo homolytic cleavage to generate an aryl radical. This can be achieved through the use of radical initiators, such as azobisisobutyronitrile (AIBN), or via single-electron transfer (SET) from a suitable donor. libretexts.orgbeilstein-journals.org The resulting aryl radical is a highly reactive intermediate that can participate in a variety of transformations, including addition to double bonds and hydrogen atom abstraction. nih.govyoutube.com

Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org In the context of 2-(4-Bromophenyl)-2,2-difluoroacetonitrile, a radical initiator could generate a radical that abstracts the bromine atom, forming the corresponding aryl radical. This radical could then react with a trapping agent to form a new bond, and the propagating radical is regenerated to continue the chain.

Transformations Involving the gem-Difluoromethylene Group

The gem-difluoromethylene (CF₂) group is a key structural motif in many biologically active compounds due to its ability to act as a bioisostere for a carbonyl group or an ether oxygen. researchgate.net While generally stable, the CF₂ group in 2-(4-Bromophenyl)-2,2-difluoroacetonitrile can undergo certain transformations.

The C-F bonds are strong, making the CF₂ group relatively inert. However, the presence of two highly electronegative fluorine atoms makes the adjacent carbon atom susceptible to nucleophilic attack. nih.gov While this can lead to substitution reactions, β-elimination of fluoride is a common competing pathway. nih.gov

Hydrogenation of related gem-difluoroalkenes to the corresponding difluoromethyl (CF₂H) compounds has been successfully achieved using a palladium catalyst. nih.gov This suggests that under appropriate reductive conditions, the gem-difluoro group in a suitable derivative of 2-(4-Bromophenyl)-2,2-difluoroacetonitrile could potentially be transformed. Furthermore, the CF₂ group can influence the reactivity of adjacent functional groups through its strong inductive effect.

Investigations into Reaction Mechanisms

Understanding the detailed mechanisms of the reactions involving 2-(4-Bromophenyl)-2,2-difluoroacetonitrile is crucial for optimizing reaction conditions and predicting product outcomes. Computational chemistry has emerged as a powerful tool for elucidating reaction pathways, identifying intermediates, and characterizing transition states. rsc.org

Computational methods, such as Density Functional Theory (DFT), can be employed to model the potential energy surface of a reaction. researchgate.netrsc.org This allows for the calculation of the energies of reactants, products, intermediates, and transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For the reactions of 2-(4-Bromophenyl)-2,2-difluoroacetonitrile, computational studies could provide valuable insights. For example, in the nucleophilic addition to the nitrile, the geometry and energy of the transition state for the attack of the nucleophile could be calculated. nih.gov In the case of palladium-catalyzed cross-coupling, the energetics of the oxidative addition, transmetalation, and reductive elimination steps could be determined, helping to elucidate the rate-determining step of the catalytic cycle. researchgate.net Such computational investigations can complement experimental studies and provide a deeper understanding of the factors that control the reactivity of this versatile molecule. scm.comuchicago.edu

Experimental Mechanistic Studies

While direct experimental mechanistic investigations on 2-(4-bromophenyl)-2,2-difluoroacetonitrile are scarce, the reactivity of its core structures has been explored in various contexts. The presence of the gem-difluoro group adjacent to the nitrile significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the benzylic carbon and can modulate the reactivity of the nitrile group.

Studies on similar α,α-difluoromethyl ketones have shown that the difluoromethyl group acts as a potent electron-withdrawing group, which can activate the adjacent carbonyl for nucleophilic attack. By analogy, the gem-difluoroacetonitrile moiety in 2-(4-bromophenyl)-2,2-difluoroacetonitrile is expected to render the nitrile carbon more susceptible to nucleophilic addition. Furthermore, the difluorinated carbon can act as a weak hydrogen bond donor, potentially influencing reaction pathways in protic solvents or in the presence of hydrogen bond donors/acceptors youtube.com.

The 4-bromophenyl group introduces a site for cross-coupling reactions, a common strategy for the functionalization of aryl halides. The reactivity of the C-Br bond in such systems is well-established, with palladium-catalyzed cross-coupling reactions being a prominent example.

A summary of expected reactivity based on analogous systems is presented in the table below:

Functional GroupExpected ReactivityMechanistic Considerations
gem-Difluoroacetonitrile Enhanced electrophilicity of the nitrile carbon.The electron-withdrawing fluorine atoms polarize the C-CN bond, making the carbon atom more susceptible to nucleophilic attack.
Potential for the CHF₂ group to act as a weak hydrogen bond donor.This can influence solvent effects and the orientation of reactants in the transition state.
4-Bromophenyl Susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira).Oxidative addition of the palladium catalyst to the C-Br bond is a key step in the catalytic cycle.
Can undergo nucleophilic aromatic substitution under certain conditions.Requires strong activation by electron-withdrawing groups and a potent nucleophile.

Chemo- and Regioselectivity in Complex Reaction Environments

In complex reaction environments where multiple reactive sites are present, the chemo- and regioselectivity of reactions involving 2-(4-bromophenyl)-2,2-difluoroacetonitrile are dictated by a combination of electronic and steric factors.

Chemo-selectivity:

The primary sites of reactivity are the carbon-bromine bond on the aromatic ring and the nitrile group.

Reactions at the C-Br Bond: In the presence of transition metal catalysts, such as palladium complexes, reactions are highly likely to occur selectively at the C-Br bond. For instance, in a Suzuki-Miyaura coupling, an arylboronic acid will selectively couple at the 4-position of the phenyl ring, leaving the difluoroacetonitrile (B1347018) moiety intact. The choice of catalyst and ligands can be crucial in achieving high chemoselectivity, especially in the presence of other potentially reactive functional groups mdpi.comrsc.org.

Reactions at the Nitrile Group: The nitrile group can undergo nucleophilic addition or hydrolysis. The gem-difluoro group enhances the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles compared to a non-fluorinated benzonitrile. However, reactions at the C-Br bond via transition metal catalysis are generally more facile under neutral or basic conditions commonly employed for these transformations.

Regio-selectivity:

The regioselectivity of reactions on the aromatic ring is primarily determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The bromo and difluoroacetonitrile groups are both deactivating and ortho-, para-directing for electrophilic aromatic substitution. However, due to the strong deactivating nature of the difluoroacetonitrile group, further electrophilic substitution on the aromatic ring is generally disfavored. If forced, substitution would be expected to occur at the positions ortho to the bromine atom (positions 2 and 6) or ortho to the difluoroacetonitrile group (positions 3 and 5), with the precise outcome depending on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the bromophenyl ring is unlikely unless further activated by strongly electron-withdrawing groups. The bromine atom itself is a leaving group, but its displacement requires harsh conditions or the presence of a strong nucleophile and activating groups in the ortho or para positions.

The following table summarizes the expected selectivity in different reaction types:

Reaction TypeReagent/CatalystExpected Major ProductRationale
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, base2-(4-Arylphenyl)-2,2-difluoroacetonitrileSelective reaction at the C-Br bond is highly favored with palladium catalysis mdpi.com.
Nucleophilic Addition Strong nucleophile (e.g., Grignard reagent)Addition to the nitrile groupThe gem-difluoro group activates the nitrile for nucleophilic attack.
Radical Addition Radical initiator and radical sourceAddition to the aromatic ring or benzylic positionThe regioselectivity would depend on the nature of the radical and the relative stability of the resulting radical intermediates. Generally, radical reactions can be less selective scilit.com.

Advanced Applications in Organic Synthesis

Role as a Key Synthetic Intermediate for Fluorinated Aromatics

The presence of a bromine atom on the phenyl ring of 2-(4-Bromophenyl)-2,2-difluoroacetonitrile suggests its potential as a precursor for a variety of fluorinated aromatic compounds through reactions such as palladium-catalyzed cross-coupling. In theory, the bromo-substituent could be replaced with various organic fragments to build more complex aromatic structures. However, specific examples of such transformations using this particular nitrile are not readily found in peer-reviewed literature.

Building Block for Complex Fluorinated Organic Architectures

The dual functionality of 2-(4-Bromophenyl)-2,2-difluoroacetonitrile, with its reactive nitrile group and the brominated aromatic ring, makes it a candidate for the construction of more elaborate molecular frameworks.

Construction of Heterocyclic Systems

Nitrile groups are known precursors for various nitrogen-containing heterocycles. While the synthesis of fluorinated heterocycles is an active area of research, mdpi.com specific methodologies commencing from 2-(4-Bromophenyl)-2,2-difluoroacetonitrile to produce such systems have not been detailed in available research.

Synthesis of Macrocyclic and Polycyclic Compounds

The synthesis of fluorinated macrocycles is of interest for conformational design in drug discovery. nih.gov In principle, bifunctional molecules like 2-(4-Bromophenyl)-2,2-difluoroacetonitrile could be incorporated into macrocyclic scaffolds. Nevertheless, there are no specific literature reports on its use for this purpose. The synthesis of polycyclic compounds using this building block is similarly an area that remains to be explored.

Catalytic Roles and Applications

The structure of 2-(4-Bromophenyl)-2,2-difluoroacetonitrile does not inherently suggest a primary catalytic role. It is more likely to function as a ligand for a metal catalyst after suitable modification, or as a substrate in a catalytic reaction. For instance, the bromine atom could participate in palladium-catalyzed reactions. nih.gov However, there is no direct evidence in the literature of this compound or its immediate derivatives being employed for their catalytic properties.

Diversity-Oriented Synthesis (DOS) Enabled by the Compound's Structure

Diversity-oriented synthesis aims to create libraries of structurally diverse molecules. pitt.edu The two reactive sites on 2-(4-Bromophenyl)-2,2-difluoroacetonitrile could theoretically be exploited in DOS pathways to generate a range of different molecular skeletons. This remains a hypothetical application, as no studies have been published that specifically utilize this compound in a DOS campaign.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular connectivity and environment can be constructed.

The ¹H and ¹³C NMR spectra provide foundational information about the carbon skeleton and the attached protons.

¹H NMR: The proton NMR spectrum of 2-(4-Bromophenyl)-2,2-difluoroacetonitrile is expected to be characterized by the signals from the aromatic protons of the 4-bromophenyl group. Due to the substitution pattern, these four protons are chemically non-equivalent and should theoretically appear as a complex second-order system, often designated as an AA'BB' system. However, in many practical cases, it resolves into two distinct doublets, each integrating to 2H.

The protons ortho to the bromine atom (and meta to the -C(F₂)CN group) would appear as one doublet.

The protons meta to the bromine atom (and ortho to the -C(F₂)CN group) would appear as a second doublet further downfield due to the strong electron-withdrawing nature of the α,α-difluoroacetonitrile substituent.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is anticipated to show six distinct signals, corresponding to the six unique carbon environments in the molecule. The electron-withdrawing effects of the bromine, fluorine, and nitrile groups significantly influence the chemical shifts.

Aromatic Carbons: Four signals are expected for the benzene (B151609) ring. The carbon atom directly bonded to the bromine (C-Br) will be shielded compared to benzene, while the carbon attached to the -C(F₂)CN group (C-ipso) will be deshielded. The chemical shifts of the ortho and meta carbons are also distinctly influenced by the substituents. nih.govresearchgate.netresearchgate.net

Quaternary Carbon (C-CF₂): The carbon atom bonded to the two fluorine atoms is expected to appear as a triplet due to one-bond coupling with the two fluorine nuclei (¹JCF). Its chemical shift would be significantly downfield.

Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in the 110-120 ppm range and may show coupling to the adjacent fluorine atoms (²JCF).

Predicted ¹H and ¹³C NMR Data
NucleusAssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹HAromatic (ortho to -C(F₂)CN)7.70 - 7.85Doublet (d)
Aromatic (meta to -C(F₂)CN)7.55 - 7.70Doublet (d)
¹³CC-Br~125Singlet (s)
Aromatic CH (ortho to -C(F₂)CN)~129Singlet (s)
Aromatic CH (meta to -C(F₂)CN)~133Singlet (s)
C-ipso (attached to -C(F₂)CN)~130Triplet (t, due to ³JCF)
-C(F₂)CN110 - 120Triplet (t, due to ¹JCF)
-C≡N112 - 118Triplet (t, due to ²JCF)

¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms. biophysics.org For 2-(4-Bromophenyl)-2,2-difluoroacetonitrile, the two fluorine atoms are chemically equivalent. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal would be characteristic of a difluoromethyl group attached to both an aromatic ring and a nitrile group. ucsb.edu Based on data for similar structures, this signal would likely appear in the range of -90 to -110 ppm relative to a CFCl₃ standard. acs.orgcore.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.net A COSY spectrum would show a cross-peak between the signals of the adjacent aromatic protons on the 4-bromophenyl ring, confirming their ortho relationship.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org It would definitively link each aromatic proton doublet to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity by showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). libretexts.org Key expected correlations would include:

The aromatic protons ortho to the -C(F₂)CN group showing a correlation to the quaternary carbon (-C (F₂)CN).

Both sets of aromatic protons showing correlations to the ipso-carbon and other nearby aromatic carbons, confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to the energies of molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum is expected to display several characteristic absorption bands that confirm the presence of the key functional groups.

C≡N Stretch: A sharp, strong absorption band between 2240 and 2260 cm⁻¹ is the hallmark of a nitrile group. latech.eduspectroscopyonline.com

C-F Stretches: Strong, intense bands in the fingerprint region, typically between 1100 and 1400 cm⁻¹, are characteristic of C-F bond vibrations. wpmucdn.comscribd.com

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.

Aromatic C-H Stretch: A signal appearing just above 3000 cm⁻¹.

C-Br Stretch: A weak absorption in the low-frequency region, typically between 500 and 700 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile C≡N stretch is an efficient Raman scatterer and is expected to produce a distinct band in the 2210-2270 cm⁻¹ region. morressier.comacs.org Aromatic ring vibrations also tend to produce strong signals in Raman spectra.

Predicted Vibrational Spectroscopy Data
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
-C≡NStretch2240 - 2260Strong, SharpMedium to Strong
C-FStretch1100 - 1400StrongWeak
Aromatic C=CRing Stretch1450 - 1600MediumStrong
Aromatic C-HStretch3000 - 3100MediumMedium
C-BrStretch500 - 700MediumMedium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the elemental composition of a compound. In electron impact (EI) ionization, the molecule is fragmented, and the resulting pattern of charged fragments offers valuable structural clues.

The molecular formula of 2-(4-Bromophenyl)-2,2-difluoroacetonitrile is C₈H₄BrF₂N. A key feature in its mass spectrum would be the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, M⁺ and [M+2]⁺. whitman.eduyoutube.com

Predicted fragmentation patterns include:

Loss of Bromine: A significant fragment corresponding to the loss of the bromine atom ([M-Br]⁺).

Loss of Cyanide: A peak resulting from the cleavage of the nitrile group ([M-CN]⁺).

Formation of Bromophenyl Cation: A prominent peak at m/z 155/157, corresponding to the stable [C₆H₄Br]⁺ cation.

Tropylium (B1234903) Ion: Alkyl-substituted benzene rings often rearrange to form a tropylium ion, which could lead to other characteristic fragments. whitman.edu

Predicted Mass Spectrometry Data
m/z (mass-to-charge ratio)Predicted Identity of FragmentNotes
231/233[C₈H₄BrF₂N]⁺ (Molecular Ion, M⁺)Characteristic 1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes.
152[M-Br]⁺Loss of a bromine radical.
205/207[M-CN]⁺Loss of a cyanide radical.
155/157[C₆H₄Br]⁺Bromophenyl cation, expected to be a prominent peak.

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. excillum.comuq.edu.auazolifesciences.com This analysis provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact atomic arrangement and molecular conformation.

An X-ray crystallographic study of 2-(4-Bromophenyl)-2,2-difluoroacetonitrile, should suitable crystals be obtained, would yield critical information, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: Provides the dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.

Molecular Geometry: Confirms the covalent bond lengths (e.g., C-C, C-F, C-Br, C≡N) and angles, providing experimental validation of the structure.

Intermolecular Interactions: Reveals how molecules are packed in the crystal lattice, identifying non-covalent interactions such as halogen bonding or π-π stacking that may be present.

While specific crystallographic data for this compound is not available, this method remains the definitive standard for solid-state structural confirmation. rigaku.com

Advanced Spectroscopic Techniques and Data Interpretation for 2-(4-Bromophenyl)-2,2-difluoroacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of "2-(4-Bromophenyl)-2,2-difluoroacetonitrile," the aromatic protons of the 4-bromophenyl group are expected to exhibit characteristic signals. Due to the para-substitution pattern, the protons on the benzene ring will appear as a pair of doublets, often referred to as an AA'BB' system. The protons ortho to the bromine atom (H-3 and H-5) would be chemically equivalent, as would the protons meta to the bromine atom (H-2 and H-6). However, they are magnetically non-equivalent, leading to a more complex splitting pattern than a simple doublet of doublets. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the bromine atom and the 2,2-difluoroacetonitrile group.

Expected Chemical Shifts (δ): The aromatic protons are anticipated to resonate in the downfield region, typically between 7.5 and 7.8 ppm.

Coupling Constants (J): The ortho-coupling between adjacent protons on the aromatic ring typically falls in the range of 7-9 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "2-(4-Bromophenyl)-2,2-difluoroacetonitrile" will produce a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atom.

Aromatic Carbons: The six carbons of the 4-bromophenyl ring will give rise to four distinct signals due to symmetry. The carbon atom bonded to the bromine (C-4) and the carbon atom bonded to the difluoroacetonitrile (B1347018) group (C-1) will have characteristic chemical shifts. The pairs of ortho-carbons (C-3, C-5) and meta-carbons (C-2, C-6) will each produce a single signal.

Difluoroacetonitrile Group: The quaternary carbon atom bonded to the two fluorine atoms and the nitrile group will exhibit a signal that is split into a triplet due to coupling with the two fluorine atoms (¹JCF). The nitrile carbon will also have a characteristic chemical shift in the typical range for nitriles (around 110-120 ppm).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. For "2-(4-Bromophenyl)-2,2-difluoroacetonitrile," the two fluorine atoms are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. The signal may appear as a singlet if no coupling to other nuclei is resolved, or it could show long-range coupling to the aromatic protons.

Nucleus Expected Chemical Shift (δ) Range (ppm) Expected Multiplicity Expected Coupling Constants (J) (Hz)
¹H7.5 - 7.8Doublet (or complex multiplet)ortho-coupling: 7-9
¹³C (Aromatic)120 - 140Singlet-
¹³C (CF₂)115 - 125Triplet¹JCF: 240-260
¹³C (CN)110 - 120Singlet-
¹⁹F-90 to -110Singlet-

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to deduce its elemental composition. For "2-(4-Bromophenyl)-2,2-difluoroacetonitrile," high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the unambiguous determination of its molecular formula (C₈H₄BrF₂N).

The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity.

Predicted mass spectrometry data indicates the following possible adducts and their corresponding mass-to-charge ratios (m/z):

Adduct Predicted m/z
[M+H]⁺231.95680
[M+Na]⁺253.93874
[M-H]⁻229.94224
[M+NH₄]⁺248.98334
[M+K]⁺269.91268

Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule might include the loss of the nitrile group (CN) or cleavage of the C-C bond between the aromatic ring and the difluoroacetonitrile moiety.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For a molecule like 2-(4-Bromophenyl)-2,2-difluoroacetonitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be employed to determine its optimized molecular geometry in the ground state.

These calculations would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, the geometry of the phenyl ring would be expected to be largely planar, with specific bond lengths for C-C, C-H, C-Br, C-F, and C≡N bonds. The electronic structure analysis would involve the distribution of electron density, molecular electrostatic potential (MEP) maps, and atomic charges, which are crucial for understanding the molecule's polarity and reactive sites. While specific data for the title compound is not published, studies on similar aromatic nitriles provide reference points for expected values.

Table 1: Predicted Molecular Geometry Parameters (Illustrative)

Parameter Predicted Value Range
C-Br Bond Length ~1.90 - 1.92 Å
C-F Bond Length ~1.35 - 1.37 Å
C≡N Bond Length ~1.15 - 1.16 Å
Phenyl C-C Bond Length ~1.39 - 1.41 Å
C-C-C Bond Angle (Phenyl) ~119° - 121°
F-C-F Bond Angle ~105° - 107°

Note: This table is illustrative, based on typical values for similar structures, as specific DFT data for 2-(4-Bromophenyl)-2,2-difluoroacetonitrile is not available in the cited literature.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are instrumental in predicting spectroscopic data, which aids in the characterization of compounds.

Vibrational Frequencies: Theoretical vibrational analysis, performed using DFT, can predict the infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, specific vibrational modes can be assigned to the functional groups of 2-(4-Bromophenyl)-2,2-difluoroacetonitrile. Key predicted vibrations would include the C≡N stretching frequency (typically a strong, sharp band), C-F stretching modes, C-Br stretching, and various aromatic C-C and C-H stretching and bending modes.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. Theoretical predictions of ¹H and ¹³C NMR chemical shifts for the compound would be compared against a reference standard like tetramethylsilane (B1202638) (TMS). While empirical and database-driven methods also exist for predicting NMR shifts, quantum chemical calculations provide a first-principles approach. The accuracy of these predictions depends significantly on the chosen functional, basis set, and whether solvent effects are included.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial reactivity descriptor. A smaller gap suggests higher reactivity. For 2-(4-Bromophenyl)-2,2-difluoroacetonitrile, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely have significant contributions from the electron-withdrawing difluoroacetonitrile (B1347018) group. From these energies, other global reactivity descriptors like chemical potential, hardness, and electrophilicity can be calculated to provide a quantitative measure of the molecule's reactivity.

Table 2: Key Reactivity Descriptors Derived from FMO Analysis (Conceptual)

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Chemical reactivity and kinetic stability
Ionization Potential (I) -EHOMO Electron-donating ability
Electron Affinity (A) -ELUMO Electron-accepting ability
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution
Electrophilicity Index (ω) (I + A)² / (8η) Global electrophilic nature

Note: This table outlines the theoretical framework. Specific energy values for the title compound require dedicated computational studies.

Conformational Analysis and Energetics

Conformational analysis involves identifying the stable arrangements of a molecule (conformers) and determining their relative energies. For 2-(4-Bromophenyl)-2,2-difluoroacetonitrile, the primary degree of conformational freedom is the rotation around the single bond connecting the phenyl ring to the difluoroacetonitrile group.

Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating this bond. This scan would reveal the lowest-energy (most stable) conformation and any higher-energy conformers, as well as the energy barriers for rotation between them. While significant steric hindrance is not expected to create highly distinct, stable conformers at room temperature for this specific molecule, such analysis is crucial for more complex or flexible structures.

Computational Approaches to Reaction Mechanism Prediction

Theoretical chemistry provides powerful tools for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For a compound like 2-(4-Bromophenyl)-2,2-difluoroacetonitrile, computational studies could predict its behavior in various chemical reactions, such as nucleophilic substitution at the aromatic ring or reactions involving the nitrile group.

By modeling the reaction pathway, researchers can calculate the Gibbs free energy of reactants, transition states, and products. This allows for the determination of the reaction's thermodynamic favorability and kinetic barriers. Molecular Electron Density Theory (MEDT) is one modern approach that analyzes the changes in electron density along a reaction pathway to understand the bonding changes and predict reactivity. Such studies are crucial for designing synthetic routes and understanding the underlying factors that control chemical transformations.

Conclusion and Future Perspectives

Summary of Key Research Findings

2-(4-Bromophenyl)-2,2-difluoroacetonitrile has been established as a valuable fluorinated building block in organic synthesis. The primary research focus has revolved around its synthesis and its utility as a precursor for more complex molecules. The presence of the difluoroacetonitrile (B1347018) group, combined with the reactive bromine atom on the phenyl ring, offers dual functionality. cymitquimica.com The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents at the para-position. The difluoromethyl group, a bioisostere for hydroxyl or thiol groups, makes this compound and its derivatives of significant interest in medicinal chemistry for the development of novel therapeutic agents. deepdyve.com Furthermore, the nitrile group can be transformed into various other functional groups, including amines and amides, expanding its synthetic utility.

Key findings indicate that the reactivity of the bromine atom is a cornerstone of its synthetic applications, enabling its incorporation into larger, more complex molecular frameworks. cymitquimica.com Research has demonstrated its role as an intermediate in the synthesis of biologically active compounds, where the unique properties of the fluorine atoms can enhance metabolic stability and binding affinity.

Emerging Trends in the Chemistry of Brominated Difluoroacetonitriles

The broader class of brominated difluoroacetonitriles is witnessing several emerging trends. A significant area of development is the catalytic asymmetric synthesis of these compounds, aiming to produce enantiomerically pure building blocks for chiral drugs and materials. nih.gov Advances in catalysis are enabling more efficient and selective methods for the introduction of the difluoroacetonitrile moiety onto aryl bromides.

Another prominent trend is the use of these compounds in the synthesis of novel materials. The unique electronic properties conferred by the fluorine atoms and the phenyl ring are being explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and photovoltaics. The ability to tune the electronic properties through reactions at the bromine position is particularly advantageous in this context.

Furthermore, there is a growing interest in the late-stage functionalization of complex molecules using brominated difluoroacetonitriles. This approach allows for the direct introduction of the difluoroacetonitrile group into drug candidates or other bioactive molecules, providing a rapid route to novel analogues with potentially improved properties.

Untapped Potential in Advanced Organic Synthesis

The full synthetic potential of 2-(4-Bromophenyl)-2,2-difluoroacetonitrile remains to be explored. One area of untapped potential lies in its use in multicomponent reactions, where its dual reactivity could be harnessed to construct complex molecular architectures in a single step. This could lead to more efficient and sustainable synthetic routes to valuable compounds.

Additionally, the development of novel transformations of the difluoroacetonitrile group itself could open up new avenues for its application. While conversions to amines and amides are known, exploring other transformations could lead to the synthesis of novel heterocyclic compounds and other functional molecules. The use of this compound in the synthesis of agrochemicals is another area that warrants further investigation, as fluorinated compounds often exhibit potent biological activity.

The application of 2-(4-Bromophenyl)-2,2-difluoroacetonitrile in the synthesis of fluorinated polymers and materials is also an area with significant growth potential. The incorporation of this moiety could lead to materials with enhanced thermal stability, chemical resistance, and unique optical properties. Further research into these areas is likely to uncover new and exciting applications for this versatile building block.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(4-Bromophenyl)-2,2-difluoroacetonitrile, and how do reaction conditions influence yield?

The synthesis of 2-(4-Bromophenyl)-2,2-difluoroacetonitrile can be optimized using diazoacetate intermediates or halogen-exchange reactions. For example, substituted diazoacetates (e.g., 2-(4-bromophenyl)-2-diazoacetate esters) can undergo fluorination under catalyst-controlled conditions to introduce difluoro groups . Reaction parameters such as temperature (e.g., maintaining ≤0°C for diazo stability), solvent polarity (e.g., anhydrous THF for moisture-sensitive steps), and catalyst choice (e.g., Cu(I) for selective fluorination) critically impact yield. Comparative studies of bromine vs. cyano substituents suggest that electron-withdrawing groups enhance electrophilic fluorination efficiency .

Basic: Which spectroscopic techniques are most reliable for characterizing the structural and electronic properties of this compound?

Solid-state deuterium NMR is highly effective for analyzing molecular conformation and dynamic behavior, particularly for distinguishing rotational isomers in the solid phase . High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are essential for confirming molecular weight and fluorine environments. For example, ¹⁹F NMR chemical shifts between -110 to -120 ppm are typical for CF₂ groups adjacent to electron-withdrawing substituents like cyano . X-ray crystallography, though challenging due to potential polymorphism, provides definitive bond-length and angle data for the bromophenyl-difluoroacetonitrile core .

Advanced: How do the bromine and difluoro groups influence the compound’s reactivity in nucleophilic substitution vs. cross-coupling reactions?

The bromine atom at the para position activates the phenyl ring for Suzuki-Miyaura cross-coupling, while the CF₂ group adjacent to the nitrile enhances electrophilicity at the α-carbon, favoring nucleophilic attack (e.g., with amines or thiols). Computational studies (DFT) indicate that the CF₂ group lowers the LUMO energy by ~1.5 eV compared to non-fluorinated analogs, facilitating SN2 mechanisms . However, steric hindrance from the difluoro moiety may reduce reactivity in bulky nucleophile reactions. Methodologically, kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. toluene) can elucidate these effects .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Discrepancies in melting points (e.g., 47–49°C vs. RT-stable forms) may arise from polymorphism or residual solvents. Differential Scanning Calorimetry (DSC) can identify polymorphic transitions, while thermogravimetric analysis (TGA) detects solvent retention . For NMR inconsistencies (e.g., ¹H splitting patterns), variable-temperature NMR (e.g., 25–60°C) can reveal dynamic effects like ring flipping. Cross-validation with computational NMR predictors (e.g., ACD/Labs or Gaussian) is recommended .

Advanced: What computational strategies are effective for predicting the compound’s interactions with biological targets?

Docking studies using AutoDock Vina or Schrödinger Suite can model interactions with enzymes like cytochrome P450, leveraging the bromophenyl group’s π-stacking potential and the CF₂ group’s polarity. Molecular dynamics (MD) simulations (e.g., GROMACS) over 100-ns trajectories can assess binding stability. QSAR models trained on analogs (e.g., 2-(4-chlorophenyl)-difluoroacetonitrile) highlight the bromine’s role in enhancing hydrophobic interactions . Electrostatic potential maps (MEPs) derived from DFT calculations (B3LYP/6-311+G(d,p)) further guide pharmacophore design .

Advanced: What methodological approaches are used to study the compound’s stability under varying pH and thermal conditions?

For pH stability, incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC-UV analysis (λ = 254 nm) to quantify degradation products. Thermal stability is assessed via accelerated aging studies (40–80°C) with periodic sampling. LC-MS/MS identifies major degradation pathways (e.g., hydrolysis of the nitrile to amide under acidic conditions). Arrhenius plots derived from these data predict shelf-life at room temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.